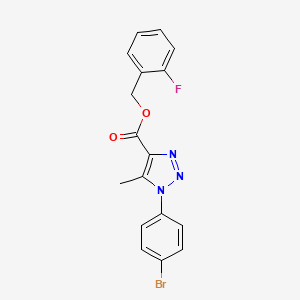
2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, also known as FSAA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme NADPH oxidase 4 (NOX4), which is implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.
科学的研究の応用
1. Antiepileptic Drug Development
Tanaka et al. (2019) identified a compound similar to 2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, named DSP-0565, as a strong candidate for broad-spectrum antiepileptic drugs (AEDs). They focused on optimizing the ADME profile of a related compound by identifying a new scaffold for AED development. DSP-0565 showed promising anticonvulsant activity in various models with a good safety margin, positioning it as a clinical candidate for epilepsy treatment (Tanaka et al., 2019).
2. Fluorination in Organic Synthesis
Fritz-Langhals (1994) demonstrated the use of alkali metal fluorides as efficient agents for the enantiocontrolled synthesis of 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes from corresponding sulfonates, which are easily available in high enantiomeric purity. This work illustrates the broader context of fluorination techniques in organic synthesis, potentially relevant to derivatives like 2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide (Fritz-Langhals, 1994).
3. Cytotoxic Activity in Cancer Research
Ghorab et al. (2015) investigated the cytotoxic activity of novel sulfonamide derivatives against breast and colon cancer cell lines. Although not directly studying 2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, this research highlights the potential of sulfonamide derivatives in developing anticancer agents (Ghorab et al., 2015).
4. Immunomodulation in Cancer Therapy
Wang et al. (2004) studied a compound structurally related to 2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, named CL 259,763. This compound demonstrated the capability to modify lymphoid cell reactivity affected by tumor growth, augmenting lymphocyte responses and enhancing macrophage inhibitory effects on tumor cells in vitro. These findings suggest potential applications in cancer immunotherapy (Wang et al., 2004).
5. Fluorescent Probes and Sensing Applications
Zhang et al. (2014) developed non-ionic surfactant-like pyrene derivatives with potential as multi-functional fluorescent probes. While not directly related to 2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, this study shows the diverse applications of fluorescent probes in sensing and highlights the potential utility of similar compounds in analytical chemistry (Zhang et al., 2014).
6. Antimicrobial Agent Development
Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to create effective antimicrobial agents. This research underlines the importance of sulfonamide derivatives, like 2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, in developing new antimicrobial treatments (Darwish et al., 2014).
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5S/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-26(24,25)12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNXSUFDXZCMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



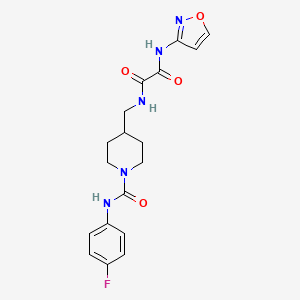
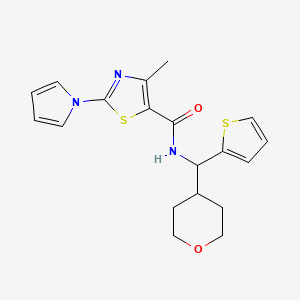
![N-(4-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2566826.png)
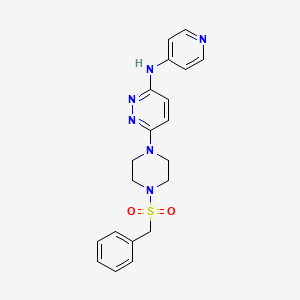
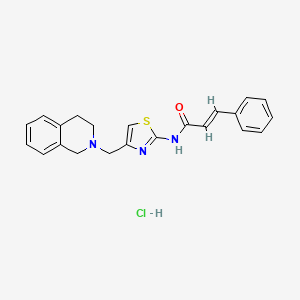
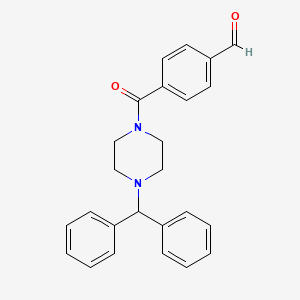
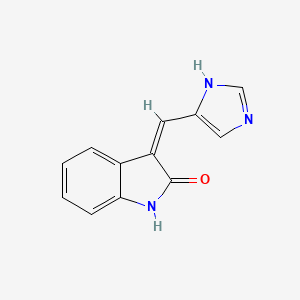
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide](/img/structure/B2566833.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2566835.png)
![3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2566836.png)

